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molecular formula C13H19N3O B8390332 N-[1-(2-Amino-phenyl)-piperidin-4-yl]-acetamide

N-[1-(2-Amino-phenyl)-piperidin-4-yl]-acetamide

Cat. No. B8390332
M. Wt: 233.31 g/mol
InChI Key: HCMDHCGHFVZCNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(=O)NC1CCN(c2ccccc2[N+](=O)[O-])CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:20][OH:21].[N+:1]([O-:2])(=[O:3])[c:4]1[c:5]([N:10]2[CH2:11][CH2:12][CH:13]([NH:16][C:17]([CH3:18])=[O:19])[CH2:14][CH2:15]2)[cH:6][cH:7][cH:8][cH:9]1>>[NH2:1][c:4]1[c:5]([N:10]2[CH2:11][CH2:12][CH:13]([NH:16][C:17]([CH3:18])=[O:19])[CH2:14][CH2:15]2)[cH:6][cH:7][cH:8][cH:9]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
CC(=O)NC1CCN(c2ccccc2[N+](=O)[O-])CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(=O)NC1CCN(c2ccccc2[N+](=O)[O-])CC1

Outcomes

Product
Name
Type
product
Smiles
CC(=O)NC1CCN(c2ccccc2N)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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